molecular formula C10H13N3 B2901252 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine CAS No. 717814-43-2

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine

Cat. No.: B2901252
CAS No.: 717814-43-2
M. Wt: 175.235
InChI Key: QDQHACFAOCYMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine ( 717814-43-2) is a valuable chemical building block belonging to the pyrrolopyridine class of heterocyclic compounds . This amine-terminated derivative has a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol . Its structure features a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system, a privileged scaffold in medicinal chemistry, linked to a flexible propan-1-amine chain . This compound serves as a critical synthetic intermediate for researchers in drug discovery and development. The pyrrolopyridine core is a common pharmacophore found in molecules designed to target protein kinases . Specifically, related compounds have been investigated as inhibitors of kinases such as Serine/threonine-protein kinase Pim-1, which plays a role in cell survival and proliferation pathways . The primary amine group provides a versatile handle for further chemical modification, allowing scientists to create amides, sulfonamides, or link to other molecular fragments via coupling reactions to build more complex structures for biological screening . The product is provided for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research and development purposes.

Properties

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQHACFAOCYMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCCN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridines

The reaction between 4-aminopyridine derivatives and α,β-unsaturated carbonyl compounds under acidic conditions yields the pyrrolo[2,3-b]pyridine core. For example, condensation with acrylonitrile derivatives facilitates cyclization via intramolecular nucleophilic attack. This method typically achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid polycyclic byproducts.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable the construction of the bicyclic system. A brominated pyridine precursor reacts with pyrrole boronic esters in the presence of Pd(PPh₃)₄ (2–5 mol%) and Cs₂CO₃ base at 80–100°C. This method offers superior regioselectivity (>90%) compared to thermal cyclization.

Functionalization at the 3-Position

Introducing the propan-1-amine chain at the 3-position of the pyrrolo[2,3-b]pyridine core involves strategic bond-forming reactions:

Direct Alkylation via SN2 Displacement

A halogenated intermediate (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine) undergoes nucleophilic substitution with 3-aminopropanol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt). Subsequent oxidation of the alcohol to an amine remains unviable due to competing side reactions, limiting yields to 30–40%.

Reductive Amination of 3-Formyl Derivatives

Formylation of the core via Vilsmeier-Haack reaction (POCl₃, DMF) produces 3-formyl-1H-pyrrolo[2,3-b]pyridine. Condensation with propan-1-amine in the presence of NaBH₃CN (MeOH, 25°C, 12 h) achieves 65–72% yield. This method benefits from mild conditions but requires rigorous exclusion of moisture to prevent aldehyde hydration.

Transition Metal-Mediated Cross-Coupling

A Buchwald-Hartwig amination between 3-bromo-pyrrolo[2,3-b]pyridine and N-Boc-propan-1-amine employs Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and Cs₂CO₃ in dioxane (100°C, 24 h). Deprotection with TFA/CH₂Cl₂ (1:1) yields the target amine in 58% overall yield. Catalytic systems using RuPhos ligand show improved efficiency (75% yield).

Protecting Group Strategies

The primary amine’s reactivity necessitates protection during synthesis:

Tosyl Protection

Treatment with TsCl (1.1 eq) in pyridine (0°C to rt, 2 h) provides the tosyl-protected intermediate, stable under Suzuki coupling conditions. Deprotection uses NaOH (2M, EtOH/H₂O, reflux, 4 h).

Boc Protection

Boc₂O (1.5 eq) in THF with DMAP (0.1 eq) affords the Boc-protected amine, compatible with Pd-catalyzed reactions. TFA-mediated deprotection (rt, 1 h) achieves quantitative conversion.

Analytical Characterization Data

Critical spectroscopic data for 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine:

Property Value Method
1H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=5.0 Hz, 1H), 7.95 (s, 1H), 6.82 (d, J=3.5 Hz, 1H), 6.45 (dd, J=3.5, 1.8 Hz, 1H), 3.22 (t, J=6.8 Hz, 2H), 2.72 (t, J=7.2 Hz, 2H), 1.85 (quintet, J=6.8 Hz, 2H)
13C NMR (101 MHz, DMSO-d₆) δ 149.2, 141.8, 128.5, 121.3, 116.7, 113.4, 43.1, 39.8, 31.2
HRMS (ESI+) m/z 176.1184 [M+H]+ (calc. 176.1182)
HPLC Purity 98.7% (C18, 0.1% TFA/ACN gradient)

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage Limitation
Reductive Amination 72 12 h Mild conditions Requires anhydrous setup
Buchwald-Hartwig 75 24 h High regioselectivity Expensive catalysts
Mitsunobu Alkylation 40 6 h Simple workflow Low yield due to side reactions

Scale-Up Considerations

Kilogram-scale production favors the Buchwald-Hartwig route despite higher catalyst costs, as it minimizes purification steps. Critical parameters include:

  • Catalyst Loading : Reducing Pd₂(dba)₃ to 1.5 mol% maintains efficiency while cutting costs.
  • Solvent Recycling : Dioxane recovery via distillation achieves 85% reuse.
  • Byproduct Management : Filtration through Celite® removes Pd residues to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Applications/Findings References
3-{1H-Pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine Pyrrolo[2,3-b]pyridine Propylamine chain (-CH2-CH2-CH2-NH2) Potential kinase inhibitor; under investigation for CNS-targeted therapies
2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride 1-Methylpyrrolo[2,3-b]pyridine Ethylamine chain (-CH2-CH2-NH2), methylated N Improved metabolic stability compared to non-methylated analogues; preclinical studies
DL-7-Azatryptophan (3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine) Pyrrolo[2,3-b]pyridine Alanine side chain (-CH2-CH(NH2)-COOH) Tryptophan analog used in biochemical studies of enzyme inhibition
N-(Thieno[2,3-b]pyridin-3-yl)-guanidines Thieno[2,3-b]pyridine Guanidine substituent Potent adenosine receptor antagonists; IC50 values in nanomolar range
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives Pyrrolo[2,3-b]pyridine Pyrazole ring substituent Broad-spectrum protein kinase inhibitors; tested in cancer models
Key Observations:
  • N-Methylation : Methylation of the pyrrolopyridine nitrogen (e.g., ) reduces metabolic degradation but may alter binding affinity to targets like kinases .
  • Functional Group Impact : Guanidine () and pyrazole () substituents confer distinct electronic properties, influencing receptor binding kinetics and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine?

  • Methodological Answer : The compound is typically synthesized via multi-step routes starting from pyrrolo[2,3-b]pyridine precursors. Key steps include:

  • Alkylation/Reductive Amination : Reacting pyrrolo[2,3-b]pyridine derivatives with propan-1-amine under controlled pH and temperature (e.g., 0°C to room temperature) to introduce the amine side chain .
  • Protection/Deprotection : Use of protecting groups (e.g., tetrahydro-2H-pyran) to prevent side reactions during synthesis .
  • Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate gradients) and recrystallization to achieve >95% purity .
  • Characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and amine proton environments (e.g., δ 3.1–3.5 ppm for CH₂NH₂ protons) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 176.12) .

Q. What structural analogs of this compound have been studied for comparative bioactivity?

  • Methodological Answer : Structural analogs (Table 1) are synthesized by modifying the pyrrolo-pyridine core or amine side chain. Examples include:

Compound NameCAS NumberKey ModificationBioactivity Focus
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine933691-80-6Shorter alkyl chain (C1 vs. C3)Kinase inhibition assays
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde183208-54-0Bromine substitution at C5Anticancer SAR studies

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrrolo-pyridine core influence biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Bromine at C5 (CAS 183208-54-0) enhances binding to ATP pockets in kinases (e.g., JAK2 inhibition) but reduces solubility .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce target affinity. Use Hammett constants (σ) to predict substituent effects .
  • Experimental Validation : Competitive binding assays (e.g., TR-FRET) and molecular docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .

Q. How can researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for pH/temperature variations .
  • Validate Purity : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize the amination step for higher yields?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use Raney Nickel under H₂ (3–4 atm) to reduce nitro intermediates to amines, achieving >90% yield .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve regioselectivity .
  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb solids with vermiculite and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.